![molecular formula C6H4BrN3 B582153 3-Bromo-5H-pyrrolo[2,3-B]pyrazine CAS No. 1260665-49-3](/img/structure/B582153.png)

3-Bromo-5H-pyrrolo[2,3-B]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

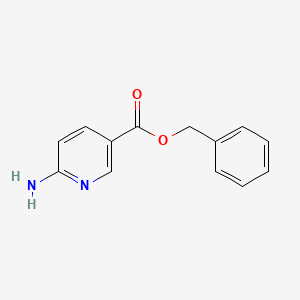

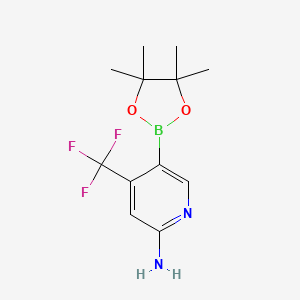

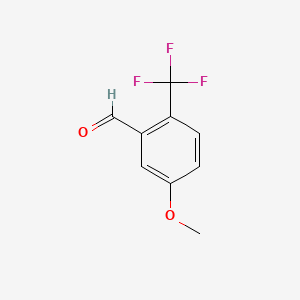

3-Bromo-5H-pyrrolo[2,3-b]pyrazine is a compound with the molecular weight of 198.02 . Its IUPAC name is 3-bromo-5H-pyrrolo[2,3-b]pyrazine .

Molecular Structure Analysis

The InChI code for 3-Bromo-5H-pyrrolo[2,3-B]pyrazine is 1S/C6H4BrN3/c7-5-3-9-4-1-2-8-6(4)10-5/h1-3H, (H,8,10) . This indicates the presence of a bromine atom, a pyrrole ring, and a pyrazine ring in the structure.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5H-pyrrolo[2,3-B]pyrazine include a molecular weight of 198.02 . Further details about its physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

- Targeted Kinase Inhibition : Researchers explore 3-Bromo-5H-pyrrolo[2,3-b]pyrazine as a scaffold for designing kinase inhibitors. These compounds can selectively modulate kinases involved in cancer, inflammation, and other diseases .

- Anticancer Agents : The pyrrolopyrazine core may exhibit antiproliferative activity against cancer cells. Scientists investigate derivatives for their potential as novel chemotherapeutic agents .

- Organic Semiconductors : 3-Bromo-5H-pyrrolo[2,3-b]pyrazine derivatives serve as building blocks for organic semiconductors. These materials find applications in organic photovoltaics (solar cells), organic light-emitting diodes (OLEDs), and field-effect transistors (FETs) .

- Pesticides and Herbicides : Researchers investigate pyrrolopyrazine derivatives for their potential as agrochemicals. These compounds may act as insecticides, fungicides, or herbicides to protect crops .

- Enzyme Inhibitors : Scientists study the interaction of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine derivatives with enzymes. These compounds can serve as enzyme inhibitors, aiding in understanding biological processes and drug discovery .

- Sensor Platforms : Researchers explore the use of pyrrolopyrazine-based materials in chemical sensors. These sensors can detect specific analytes, such as gases or ions, with high sensitivity and selectivity .

- Total Synthesis of Natural Products : Chemists utilize 3-Bromo-5H-pyrrolo[2,3-b]pyrazine in the synthesis of complex natural products. Its unique reactivity allows for efficient construction of intricate molecular frameworks .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Agrochemicals and Crop Protection

Chemical Biology and Enzyme Modulation

Analytical Chemistry and Sensors

Natural Product Synthesis and Chemical Biology

Direcciones Futuras

The future directions for the study of 3-Bromo-5H-pyrrolo[2,3-B]pyrazine and its derivatives could involve further exploration of their biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . Additionally, more research could be conducted to clearly recognize the action mechanisms of pyrrolopyrazine derivatives .

Mecanismo De Acción

Target of Action

3-Bromo-5H-pyrrolo[2,3-B]pyrazine is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound . The primary targets of this compound are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .

Mode of Action

It is known that 5h-pyrrolo[2,3-b]pyrazine derivatives show more activity on kinase inhibition . This suggests that the compound may interact with kinases, inhibiting their activity and thus affecting the phosphorylation processes they control.

Propiedades

IUPAC Name |

3-bromo-5H-pyrrolo[2,3-b]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-5-3-9-4-1-2-8-6(4)10-5/h1-3H,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCWQJGZBIFQLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC(=CN=C21)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70725531 |

Source

|

| Record name | 3-Bromo-5H-pyrrolo[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5H-pyrrolo[2,3-B]pyrazine | |

CAS RN |

1260665-49-3 |

Source

|

| Record name | 3-Bromo-5H-pyrrolo[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid](/img/structure/B582091.png)

![[4-(2-Aminophenoxy)phenyl]boronic acid](/img/structure/B582092.png)